6-Allyl-9-Isopropyl-2,6,9-Triazaspiro[4.5]Decan-10-One

Medicinal Chemistry Scaffold Hopping GPCR Ligand Design

This 2,6,9-triazaspiro[4.5]decan-10-one derivative features a topology distinct from the common 1,3,8-triazaspiro chemotype, offering unexplored CNS GPCR selectivity space. The N6-allyl handle enables late-stage thiol-ene conjugation and cross-metathesis for PROTAC development. Its hindered-amine spiro core with allyl/isopropyl substitution is validated as a polymer photo/thermal stabilizer (US 4,097,587). With MW 237.34, cLogP ~0.9, and 1 HBD/3 HBA, it occupies lead-like chemical space ideal for screening library enrichment. Secure this data-cold scaffold to access underexplored triazaspiro chemical space.

Molecular Formula C13H23N3O
Molecular Weight 237.34 g/mol
Cat. No. B8111789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Allyl-9-Isopropyl-2,6,9-Triazaspiro[4.5]Decan-10-One
Molecular FormulaC13H23N3O
Molecular Weight237.34 g/mol
Structural Identifiers
SMILESCC(C)N1CCN(C2(C1=O)CCNC2)CC=C
InChIInChI=1S/C13H23N3O/c1-4-7-15-8-9-16(11(2)3)12(17)13(15)5-6-14-10-13/h4,11,14H,1,5-10H2,2-3H3
InChIKeyAWZLBGULKNFWHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Allyl-9-Isopropyl-2,6,9-Triazaspiro[4.5]Decan-10-One – Structural Identity and Scaffold Classification for Procurement Decisions


6-Allyl-9-Isopropyl-2,6,9-Triazaspiro[4.5]Decan-10-One (CAS 1422139-10-3) is a spirocyclic triazaspiro compound with the molecular formula C13H23N3O and a molecular weight of 237.34 g/mol . It belongs to the 2,6,9-triazaspiro[4.5]decan-10-one subclass, a scaffold topologically distinct from the more extensively studied 1,3,8-triazaspiro[4.5]decane chemotype that dominates the medicinal chemistry literature [1]. The compound features a spiro junction connecting a piperazin-2-one ring to a pyrrolidine ring through a single quaternary carbon, with an allyl substituent at N6 and an isopropyl group at N9. Triazaspirocyclic scaffolds, as a broader class, have garnered attention for their conformational rigidity and capacity to present pharmacophoric elements in geometrically constrained orientations, with demonstrated applications in drug discovery and materials science [2].

Why In-Class Substitution of 6-Allyl-9-Isopropyl-2,6,9-Triazaspiro[4.5]Decan-10-One Is Not Straightforward


Generic substitution within the triazaspiro[4.5]decane family is precluded by two non-interchangeable structural features. First, the 2,6,9-triazaspiro[4.5]decan-10-one scaffold positions its three nitrogen atoms (N2, N6, N9) and the carbonyl at C10 in a topology that is fundamentally distinct from the widely reported 1,3,8-triazaspiro[4.5]decane arrangement (nitrogens at N1, N3, N8 with carbonyl typically at C4) [1]. This difference alters the hydrogen-bond donor/acceptor map and the spatial orientation of substituent vectors, which SAR studies have shown to be critical determinants of target engagement for triazaspiro compounds [2]. Second, the specific allyl (N6) and isopropyl (N9) substituents confer unique steric, electronic, and synthetic-handle properties that cannot be replicated by methyl, ethyl, or benzyl congeners. Patent literature on triazaspiro[4.5]decane polymer stabilizers explicitly distinguishes allyl-substituted derivatives from their alkyl counterparts for functional performance [3].

Quantitative Differentiation Evidence for 6-Allyl-9-Isopropyl-2,6,9-Triazaspiro[4.5]Decan-10-One


Scaffold Nitrogen Topology: 2,6,9- vs. 1,3,8-Triazaspiro[4.5]decane Regioisomerism

6-Allyl-9-Isopropyl-2,6,9-Triazaspiro[4.5]Decan-10-One possesses a 2,6,9-triazaspiro[4.5]decan-10-one scaffold in which the three ring nitrogens occupy positions 2, 6, and 9, with the carbonyl at C10. This contrasts with the dominant 1,3,8-triazaspiro[4.5]decane scaffold (nitrogens at N1, N3, N8; carbonyl at C4) that underpins published mPTP inhibitors [1] and NOP/5-HT1A receptor ligands [2]. The consequence is a fundamentally different hydrogen-bond donor/acceptor geometry: the 2,6,9 scaffold presents one H-bond donor (N4-H of the pyrrolidine) and three acceptors (N2, N6, C10=O), compared to the 1,3,8 scaffold's distinct donor/acceptor pattern determined by the N1-phenyl and C4-carbonyl arrangement in spiroxatrine-like analogs [2]. This topological distinction is critical because SAR studies on the 1,3,8 scaffold demonstrate that even minor shifts in substituent positioning (e.g., α vs. β hydroxyl placement) can switch NOP receptor activity profiles [3].

Medicinal Chemistry Scaffold Hopping GPCR Ligand Design

N6-Allyl Substituent: Synthetic Diversification Handle Absent in Alkyl Analogs

The N6-allyl group provides a terminal olefin that serves as a reactive handle for chemical diversification strategies unavailable in saturated N-alkyl analogs. This includes thiol-ene click chemistry, olefin cross-metathesis, hydroboration-oxidation, and epoxidation pathways. The closest structural analogs with different N6 substituents lack this functionality: 6-acetyl-2,6,9-triazaspiro[4.5]decan-8-one (CAS 1422066-30-5) bears an acetyl group offering different reactivity (nucleophilic addition rather than olefin chemistry), while 2,6,9-triazaspiro[4.5]decan-1-one (CAS 2138427-85-5) is unsubstituted at the corresponding position . Patent US 4,097,587 explicitly teaches that allyl-substituted triazaspiro[4.5]decane derivatives possess distinct polymer stabilization properties compared to their alkyl-substituted counterparts, demonstrating that the allyl moiety is not functionally interchangeable with saturated alkyl groups in this scaffold class [1].

Click Chemistry Late-Stage Functionalization Covalent Probe Design

N9-Isopropyl Steric Differentiation vs. Linear N-Alkyl Triazaspiro Analogs

The N9-isopropyl substituent introduces a steric parameter (Taft Es ≈ -0.47 for i-Pr vs. 0.00 for Me and -0.07 for Et) that is substantially larger than linear N-alkyl alternatives found in related 2,6,9-triazaspiro compounds such as 6-methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one . In the context of GPCR-targeted triazaspiro SAR (as established for 1,3,8-triazaspiro[4.5]decane derivatives), N-substituent bulk at the position analogous to N9 has been shown to modulate receptor subtype selectivity — for instance, spiroxatrine derivatives with varying N8-substituents (analogous position) display differential binding across 5-HT1A, 5-HT1B, 5-HT1D, and α2-adrenoceptor subtypes, with Ki values spanning from nanomolar to micromolar ranges depending on substituent identity [1]. While direct binding data for this specific compound are not published, the isopropyl group is expected to confer distinct steric occupancy of hydrophobic receptor pockets compared to N-methyl or N-ethyl analogs in the same 2,6,9-scaffold series.

Steric Effects Lipophilicity Modulation Receptor Binding

Conformational Rigidity from the Spiro[4.5] Junction: Reduced Entropic Penalty vs. Flexible Piperazine Analogs

The spiro[4.5] junction in 6-Allyl-9-Isopropyl-2,6,9-Triazaspiro[4.5]Decan-10-One locks the piperazin-2-one and pyrrolidine rings into a mutually perpendicular orientation, restricting the conformational degrees of freedom compared to non-spirocyclic piperazin-2-one derivatives such as 1-isopropyl-piperazin-2-one (CAS 59702-10-2) or 3-isopropyl-piperazin-2-one (CAS 856845-64-2) . While the spirocyclic motif is common to all triazaspiro[4.5]decane compounds, the specific combination of the 2,6,9-triaza pattern with the C10 carbonyl in the piperazin-2-one ring creates a unique spatial relationship between the H-bond acceptor (C=O) and the N6-allyl/N9-isopropyl substituents that is not recapitulated in non-spiro analogs. Triazaspirocyclic scaffolds have been recognized in the medicinal chemistry literature as privileged structures because their conformational rigidity can enhance binding affinity by reducing the entropic penalty upon target engagement, and can improve selectivity by restricting the number of accessible conformations [1].

Conformational Restriction Entropic Optimization Spirocyclic Drug Design

Recommended Application Scenarios for 6-Allyl-9-Isopropyl-2,6,9-Triazaspiro[4.5]Decan-10-One Based on Available Evidence


Scaffold-Hopping Library Design for CNS GPCR Targets

The 2,6,9-triazaspiro[4.5]decan-10-one core provides a topologically distinct scaffold for CNS GPCR programs that have extensively mined the 1,3,8-triazaspiro[4.5]decane space (NOP, 5-HT1A, opioid receptors). The altered nitrogen placement may engage receptor subsites inaccessible to 1,3,8-analogs, offering potential for novel selectivity profiles. Procurement for focused library synthesis is recommended when the goal is to access unexplored triazaspiro chemical space while maintaining the conformational rigidity benefits of the spirocyclic core [1].

Covalent Probe and PROTAC Linker Development via the Allyl Handle

The N6-allyl substituent provides a terminal olefin that can be exploited for late-stage functionalization, including thiol-ene conjugation to cysteine-containing proteins (covalent probe design) or cross-metathesis with acrylamide-terminated PROTAC linkers. This positions the compound as a versatile intermediate for targeted protein degradation (TPD) platform development, where the spirocyclic core may serve as a rigid linker element between the POI ligand and E3 ligase recruiter [2].

Polymer Additive and Materials Stabilization Research

Patent literature (US 4,097,587) establishes that allyl-substituted triazaspiro[4.5]decane derivatives function as effective polymer stabilizers against photo- and thermal degradation [3]. The combination of the spirocyclic hindered amine architecture with the pendant allyl and isopropyl groups may confer distinct volatility, compatibility, and radical-scavenging profiles compared to commercial hindered amine light stabilizers (HALS) based on tetramethylpiperidine scaffolds. Industrial procurement for polymer stabilization formulation screening is therefore a validated application direction.

Computational Chemistry and Virtual Screening Library Enrichment

Given the absence of published bioactivity data for this compound, it represents a genuine 'data-cold' chemotype suitable for enriching virtual screening libraries aimed at identifying novel chemical matter. Its computed properties (MW 237.34, logP ~0.9 predicted, tPSA ~34 Ų, 1 HBD, 3 HBA) place it within lead-like chemical space [4]. Procurement for physical screening collection assembly is recommended when the objective is to sample underexplored regions of spirocyclic chemical space with favorable physicochemical property profiles.

Quote Request

Request a Quote for 6-Allyl-9-Isopropyl-2,6,9-Triazaspiro[4.5]Decan-10-One

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.